molecular formula C19H28N2O B5807848 N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide

N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide

Cat. No. B5807848
M. Wt: 300.4 g/mol
InChI Key: UXMILQYVPBMWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide is a synthetic compound that belongs to the class of opioids. It is commonly known as Sufentanil and is used in medical settings for pain management, particularly during surgical procedures. Sufentanil is a potent analgesic that is approximately 5 to 10 times more potent than fentanyl, which is another commonly used opioid.

Mechanism of Action

Sufentanil acts on the central nervous system by binding to the mu-opioid receptors, which are located in the brain and spinal cord. This binding results in the inhibition of the release of neurotransmitters, such as substance P, which are involved in the transmission of pain signals. Sufentanil also activates the reward pathway, which can result in feelings of euphoria.
Biochemical and Physiological Effects:
Sufentanil produces a range of biochemical and physiological effects. Its primary effect is the relief of pain, which is achieved by inhibiting the transmission of pain signals. Sufentanil also produces sedation, respiratory depression, and nausea. It can also cause bradycardia, hypotension, and urinary retention.

Advantages and Limitations for Lab Experiments

Sufentanil has several advantages for lab experiments. It is highly potent and has a rapid onset of action, which makes it useful for studying the effects of opioids on the central nervous system. It also has a short duration of action, which allows for rapid recovery from its effects. However, its potency and rapid onset of action can make it difficult to control the dose, which can lead to respiratory depression and other adverse effects.

Future Directions

There are several future directions for the study of Sufentanil. One area of research is the development of new opioids that are more selective for the mu-opioid receptor, which could reduce the risk of adverse effects. Another area of research is the investigation of the mechanisms of opioid tolerance and dependence, which could lead to the development of new treatments for opioid addiction. Additionally, the use of Sufentanil in combination with other drugs, such as local anesthetics, is an area of ongoing research.

Synthesis Methods

Sufentanil is synthesized by modifying fentanyl, which is a potent synthetic opioid. The synthesis involves the reaction of N-phenethyl-4-piperidone with 3-isopropenylphenyl magnesium bromide, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained by acylation of the amine with 4-methylbenzoic acid chloride.

Scientific Research Applications

Sufentanil has been extensively studied for its analgesic properties and has been used in clinical settings for pain management. It has also been used in animal studies to investigate the mechanisms of opioid action and to study the effects of opioids on the central nervous system.

properties

IUPAC Name

4-methyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14(2)16-7-6-8-17(13-16)19(4,5)20-18(22)21-11-9-15(3)10-12-21/h6-8,13,15H,1,9-12H2,2-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMILQYVPBMWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.